molecular formula C9H9N3 B13472030 2-methyl-3-(1H-pyrazol-4-yl)pyridine

2-methyl-3-(1H-pyrazol-4-yl)pyridine

Cat. No.: B13472030
M. Wt: 159.19 g/mol
InChI Key: BZBWRNROLSWVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features both a pyridine and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-pyrazol-4-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization process and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

2-methyl-3-(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-(1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-4-yl)pyridine: Lacks the methyl group at the 2-position.

    2-methyl-3-(1H-pyrazol-5-yl)pyridine: Similar structure but with the pyrazole ring attached at a different position.

    2-methyl-3-(1H-imidazol-4-yl)pyridine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

2-methyl-3-(1H-pyrazol-4-yl)pyridine is unique due to the presence of both a methyl group and a pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-methyl-3-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C9H9N3/c1-7-9(3-2-4-10-7)8-5-11-12-6-8/h2-6H,1H3,(H,11,12)

InChI Key

BZBWRNROLSWVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.